Ethyl 4-nitrobenzoate

Description

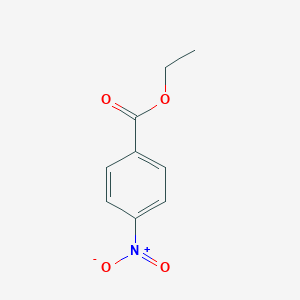

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWSCBWNPZDYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052666 | |

| Record name | Ethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-77-4 | |

| Record name | Ethyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OCH6Y8NAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-nitrobenzoate CAS number and properties

An In-depth Technical Guide to Ethyl 4-nitrobenzoate (B1230335)

Introduction

Ethyl 4-nitrobenzoate, also known as ethyl p-nitrobenzoate, is an organic compound that serves as a crucial intermediate in various chemical syntheses. With the CAS number 99-77-4, this ester of 4-nitrobenzoic acid and ethanol (B145695) is a pale yellow crystalline solid at room temperature.[1] Its molecular structure, featuring an aromatic ring with both an ester and a nitro group, makes it a versatile precursor in the pharmaceutical, dye, and pesticide industries.[2][3]

In the realm of drug development, this compound is particularly significant as a semi-product in the synthesis of widely used local anesthetics such as procaine (B135) (novocaine) and benzocaine.[4][5][6] It also functions as a reference standard for calibrating analytical instruments like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | References |

| CAS Number | 99-77-4 | [2][7][8][9] |

| Molecular Formula | C₉H₉NO₄ | [1][2][7][10] |

| Molecular Weight | 195.17 g/mol | [2][3][9][11] |

| Appearance | White to light yellow crystalline solid/powder | [1][3][10] |

| Melting Point | 55-59 °C | [9][10][12] |

| Boiling Point | 186.3 °C | [10] |

| Density | ~1.25 g/cm³ | [1][4] |

| Solubility | Soluble in ethanol, ether, chloroform; Sparingly soluble in water | [1][3][10] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table outlines key spectral features.

| Spectroscopic Technique | Key Features | References |

| Infrared (IR) Spectroscopy | Strong absorption peak around 1712 cm⁻¹ corresponding to the C=O ester group. | [5][13] |

| ¹H NMR Spectroscopy | Spectra available in various databases for structural confirmation. | [5][7][14] |

| ¹³C NMR Spectroscopy | Spectra available for detailed structural analysis. | [5][7] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight and fragmentation pattern analysis. | [7][11] |

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is the Fischer esterification of 4-nitrobenzoic acid with ethanol. Various catalysts can be employed to improve reaction efficiency and yield.

Protocol 1: Synthesis via Fischer Esterification with Hexafluoropropanesulfonic Acid Hydrate Catalyst

This protocol describes a high-yield synthesis using a modern catalyst.[15]

-

Apparatus Setup : A 2-liter four-necked flask is equipped with a stirrer, condenser, thermometer, and dropping funnel.

-

Reactant Charging : Charge the flask with 700 g of toluene, 235 g of ethanol (5.2 mol), 350 g of 4-nitrobenzoic acid, and 10 g of hexafluoropropanesulfonic acid hydrate.

-

Reaction : The mixture is heated and refluxed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.

-

Work-up : After the reaction is complete, the mixture is cooled. The product is isolated through filtration and washed.

-

Purification and Drying : The crude product is purified, typically by recrystallization from ethanol, to yield pure this compound. The final product is dried to remove residual solvent.

-

Yield : This method reports a yield of 94.4% with a purity of 99.2% by HPLC.[15]

Protocol 2: Synthesis using Ultradispersed Natural Zeolite Catalysts and Microwave Irradiation

This protocol presents an environmentally friendly approach using heterogeneous catalysts and alternative energy sources.[5][6]

-

Reactant and Catalyst Preparation : In a reaction vessel, mix 0.5 g of 4-nitrobenzoic acid with ethanol (molar ratio of acid to ethanol is 1:35). Add 0.1 g of an ultradispersed hydrogen form of a natural zeolite (e.g., H-MOR or H-HEU-M) as the catalyst.[5]

-

Reaction Conditions : The reaction is carried out in an argon atmosphere. The mixture is irradiated with microwaves (e.g., 2450 MHz, 300 W) or ultrasound (e.g., 37 kHz, 330 W) for 2 hours.[5][6] The reaction temperature is maintained at the boiling point of the mixture (~80°C).[5]

-

Product Isolation : After the reaction period, the solution is filtered to separate the solid catalyst. The catalyst is washed with hot ethanol to recover any adsorbed product.

-

Purification : The combined filtrate is added to a 15% sodium carbonate solution until a slightly alkaline pH (7.5-8) is achieved to neutralize any unreacted acid. The product, this compound, can then be extracted or crystallized.

-

Characterization : The final product is identified and its purity confirmed using GC/MS, FTIR, and NMR spectroscopy.[5]

Caption: General workflow for the synthesis of this compound via esterification.

Applications in Drug Development

This compound is a key building block in the synthesis of several pharmaceutical compounds, most notably local anesthetics. The nitro group can be readily reduced to an amine group, which is a common functional group in many biologically active molecules.

Precursor to Local Anesthetics

The primary application of this compound in drug development is its role as an intermediate in the production of aminobenzoate-based local anesthetics.[4]

-

Benzocaine (Ethyl 4-aminobenzoate) : The synthesis involves the reduction of the nitro group of this compound to an amino group. A common laboratory method uses indium powder and ammonium (B1175870) chloride in aqueous ethanol.[16]

-

Procaine (Novocaine) : The synthesis of procaine also starts from this compound. The process involves the reduction of the nitro group, followed by transesterification with 2-(diethylamino)ethanol.

Caption: Pathway from this compound to local anesthetics Benzocaine and Procaine.

Biological Activity and Safety

While primarily used as a synthetic intermediate, there is a mention of this compound being used clinically for treating gastric ulcers.[2] However, it is also noted that it can be toxic if taken in large doses or over a long period.[2] Detailed information on specific signaling pathways associated with its therapeutic or toxic effects is not extensively available in the public domain.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[7]

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Irritation : Causes skin irritation.[7]

-

Eye Irritation : Causes serious eye irritation.[7]

Standard laboratory personal protective equipment (PPE), including eye shields, gloves, and appropriate respiratory protection (e.g., N95 dust mask), should be used when handling this compound.[9][12]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 99-77-4 | FE37379 | Biosynth [biosynth.com]

- 3. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Page loading... [guidechem.com]

- 5. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 6. scirp.org [scirp.org]

- 7. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]

- 12. This compound ≥98.0% (GC) | 99-77-4 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Ethyl 4-Nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethyl 4-nitrobenzoate (B1230335), a key intermediate in organic synthesis. While extensive quantitative solubility data across a broad range of organic solvents and temperatures is not widely published, this document synthesizes available qualitative information, outlines a robust experimental protocol for quantitative determination, and discusses the theoretical underpinnings of its solubility characteristics.

Overview of Ethyl 4-Nitrobenzoate Solubility

This compound (CAS No. 99-77-4) is a pale yellow crystalline solid.[1][2] Its molecular structure, featuring a polar nitro group and an ester functional group, alongside a nonpolar benzene (B151609) ring, results in moderate solubility in many common organic solvents.[1] It is generally described as soluble in alcohols and ethers, slightly soluble in chloroform (B151607) and ethyl acetate, and insoluble in water.[3] The solubility is known to increase with temperature, a common characteristic for the dissolution of solid organic compounds.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Ethanol | Soluble | [2][3] |

| Ether | Soluble | [2][3] |

| Acetone | Soluble | [2] |

| Chloroform | Soluble / Slightly Soluble | [1][3] |

| Ethyl Acetate | Slightly Soluble | [3][4] |

| Water | Insoluble | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the static gravimetric method is a reliable and commonly employed technique.[5][6] This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Methodology: Isothermal Gravimetric Analysis

2.1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (readability ±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Glassware (vials, beakers, pipettes)

2.2. Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time (typically several hours) to ensure that solid-liquid equilibrium is reached. The presence of undissolved solid at the bottom of the vessel confirms saturation.

-

Sample Withdrawal: Stop the stirring and allow the undissolved solid to settle for at least 1 hour. Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated syringe fitted with a filter to avoid any solid particles.

-

Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed glass vial. Record the total weight of the vial and the solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. Dry to a constant weight.

-

Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound (solute).

-

M₁ is the molar mass of this compound (195.17 g/mol ).[7]

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

-

Data Collection: Repeat this procedure at different temperatures to obtain a temperature-dependent solubility profile.

2.3. Experimental Workflow Diagram:

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of solute-solvent interactions, which are influenced by several key factors.

-

Solvent Polarity: The principle of "like dissolves like" is central. This compound has both polar (nitro and ester groups) and nonpolar (benzene ring) regions. It dissolves best in solvents of intermediate polarity that can interact favorably with both parts of the molecule. Highly polar solvents like water are poor solvents due to the hydrophobic benzene ring, while very nonpolar solvents may not interact strongly enough with the polar functional groups.

-

Temperature: The dissolution of most solid compounds, including this compound, is an endothermic process. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[1]

-

Molecular Structure (Solute-Solvent Interactions):

-

Hydrogen Bonding: Solvents capable of acting as hydrogen bond acceptors can interact with the hydrogen atoms on the benzene ring, while protic solvents (like alcohols) can potentially interact with the oxygen atoms of the nitro and ester groups.

-

Dipole-Dipole Interactions: The polar nitro and ester groups contribute to a significant dipole moment, allowing for favorable interactions with other polar solvent molecules.

-

van der Waals Forces: The aromatic ring provides a large surface area for London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Caption: Key factors influencing the solubility of this compound.

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained, it can be correlated using various thermodynamic models. These models are essential for interpolating and extrapolating solubility at different temperatures and for understanding the thermodynamic properties of the dissolution process.

The solid-liquid equilibrium can be described by the fundamental equation:

ln(x₁γ₁) = [ΔHfus / R] * [(1/Tm) - (1/T)] - [ΔCp / R] * [ln(Tm/T) - (Tm/T) + 1]

Where:

-

x₁ is the mole fraction solubility of the solute.

-

γ₁ is the activity coefficient of the solute in the solution.

-

ΔHfus is the molar enthalpy of fusion of the solute.

-

Tm is the melting point of the solute.

-

T is the absolute temperature of the solution.

-

R is the universal gas constant.

-

ΔCp is the difference in molar heat capacity between the solid and liquid forms of the solute.

For practical applications, especially when thermophysical data like ΔHfus and ΔCp are unavailable, semi-empirical models are widely used to correlate experimental data. Common models include:

-

The Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature.

-

The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.

-

The Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are activity coefficient models that can describe the non-ideal behavior of the liquid phase, providing a more rigorous thermodynamic description.[8][9][10]

The selection of an appropriate model depends on the specific solute-solvent system and the desired accuracy of the correlation.[8] These models are invaluable tools for process design, optimization, and scale-up in pharmaceutical and chemical industries.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 99-77-4 CAS MSDS (Ethyl p-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Thermodynamic Modeling for Solid-Liquid Equilibrium and Solid-Supercritical Fluid Equilibrium | AIChE [aiche.org]

- 10. mdpi.com [mdpi.com]

Ethyl 4-Nitrobenzoate: A Comprehensive Technical Guide on its Physicochemical Properties

This technical guide provides an in-depth overview of the melting and boiling points of ethyl 4-nitrobenzoate (B1230335), targeted towards researchers, scientists, and professionals in drug development. This document outlines the physical characteristics, experimental protocols for their determination, and relevant chemical and biological pathways associated with this compound.

Physicochemical Data of Ethyl 4-Nitrobenzoate

This compound is a pale yellow crystalline solid.[1] Its key physical properties, the melting and boiling points, are summarized below. The data presented reflects a range of values reported in the literature, which is common for chemical compounds and can be attributed to variations in experimental conditions and sample purity.

| Physical Property | Value | Source(s) |

| Melting Point | 53.0 - 59.0 °C | [2][3][4][5][6] |

| 57 °C | [2][7][8] | |

| 69 - 72 °C | [1] | |

| Boiling Point | 182 °C | [2][7][8] |

| 186.3 °C | [2] | |

| 245 - 246 °C | [6] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of a crystalline organic solid such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[9] It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting point range.[10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer[9]

-

Mortar and pestle (if the sample is not a fine powder)[8]

-

Heating bath (e.g., mineral oil) for Thiele tube method[9]

Procedure (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube.[1] The tube is then tapped gently to pack the solid into the sealed end, forming a column of 1-2 mm in height.[1][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer immersed in a heating bath (Thiele tube).[9][10]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[9] The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[10]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Apparatus:

-

Small test tube or fusion tube[3]

-

Capillary tube (sealed at one end)[3]

-

Thermometer[3]

-

Heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate)[3][4]

-

Rubber band or thread to attach the tube to the thermometer[3]

Procedure (Micro Boiling Point Method):

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample (melted this compound) is placed in a small test tube.[5]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.[6]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.[3]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[6]

-

Observation and Recording: When a rapid and continuous stream of bubbles emerges from the capillary tube, the heating is discontinued.[6] The liquid will begin to cool and contract. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][6]

Synthesis and Biological Relevance

The following diagrams illustrate a typical synthesis workflow for this compound and a general biological pathway relevant to nitroaromatic compounds.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. phillysim.org [phillysim.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chymist.com [chymist.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectrum of ethyl 4-nitrobenzoate (B1230335). The document details the chemical shifts, splitting patterns, and coupling constants, offering a thorough interpretation of the spectral data. A detailed experimental protocol for acquiring the spectrum is also presented.

Spectral Data Summary

The 1H NMR spectrum of ethyl 4-nitrobenzoate is characterized by distinct signals corresponding to the aromatic and ethyl protons. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the chemical shifts of the protons. The quantitative data is summarized in the table below.

| Protons (Label) | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aromatic (H-a) | ~8.28 | Doublet | 2H | ~8.8 |

| Aromatic (H-b) | ~8.19 | Doublet | 2H | ~8.8 |

| Methylene (B1212753) (-CH2-) | ~4.44 | Quartet | 2H | ~7.1 |

| Methyl (-CH3) | ~1.43 | Triplet | 3H | ~7.1 |

Note: Chemical shifts can vary slightly depending on the solvent and the concentration.

Detailed Spectral Interpretation

The 1H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl3), exhibits three distinct sets of signals.

The aromatic region displays two doublets around 8.28 ppm and 8.19 ppm.[1] These signals correspond to the four protons on the benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group (H-a) are deshielded and appear further downfield, while the protons meta to the nitro group (H-b) are slightly more shielded and appear upfield. The observed doublet-of-doublets pattern arises from the coupling between adjacent aromatic protons.

The ethyl group gives rise to two signals. A quartet is observed at approximately 4.44 ppm, which is attributed to the methylene (-CH2-) protons of the ethyl ester.[1][2] This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The multiplicity of a quartet indicates that these protons are coupled to three neighboring protons, specifically the methyl group.

The methyl (-CH3) protons of the ethyl group appear as a triplet at around 1.43 ppm.[1][2] This upfield chemical shift is characteristic of alkyl protons. The triplet splitting pattern confirms that these protons are coupled to the two adjacent methylene protons.

Experimental Protocol

The following is a typical experimental protocol for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds.[2]

-

The CDCl3 often contains a small amount of tetramethylsilane (B1202638) (TMS) which serves as an internal standard for calibrating the chemical shift scale to 0 ppm. If not present, a small drop of TMS can be added.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum is typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[2][3]

-

The instrument is tuned and locked onto the deuterium (B1214612) signal of the CDCl3 solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

-

A standard one-pulse sequence is used to acquire the 1H NMR spectrum.

-

Key acquisition parameters include:

-

Spectral width: ~16 ppm

-

Number of scans: 8-16 (to improve signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated to a 90° flip angle

-

4. Data Processing:

-

The acquired free induction decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

-

Peak picking is done to identify the precise chemical shifts of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the different proton environments that give rise to the observed 1H NMR signals.

Caption: Structure of this compound and its corresponding 1H NMR signals.

References

13C NMR Spectral Analysis of Ethyl 4-Nitrobenzoate: A Technical Guide

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-nitrobenzoate (B1230335), tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of chemical shifts, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular structure and data acquisition workflow.

13C NMR Spectral Data

The 13C NMR spectrum of ethyl 4-nitrobenzoate exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, with the aromatic carbons and the carbonyl carbon showing characteristic downfield shifts.

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164.78 |

| Quaternary Aromatic (C-NO2) | 151.5 |

| Quaternary Aromatic (C-COO) | 134.11 |

| Aromatic CH | 132.0 |

| Aromatic CH | 129.91 |

| Aromatic CH | 120.0 |

| Methylene (-O-CH2-) | 61.67 |

| Methyl (-CH3) | 14.10 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a 13C NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 10-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.[1] Sonication may be used to aid dissolution.[1]

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool or cotton directly into the NMR tube to prevent contamination and ensure a homogeneous sample.[1]

Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift.

-

Tuning and Matching: The probe is tuned and matched to the 13C and 1H frequencies to ensure efficient transfer of radiofrequency power.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.[1] The signal-to-noise ratio increases with the square root of the number of scans.[1]

-

Relaxation Delay (D1): While quantitative 13C NMR often requires long relaxation delays, for routine characterization, shorter delays can be used to reduce the total experiment time.

-

-

Acquisition: Start the data acquisition.

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Peak Picking and Integration: The peaks are identified, and their chemical shifts are determined. For quantitative analysis, the peak areas can be integrated, although standard 13C NMR spectra are generally not considered quantitative without specific experimental setups.[1]

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for a 13C NMR experiment.

Caption: Chemical structure of this compound.

Caption: Workflow for 13C NMR data acquisition and processing.

References

FT-IR Analysis of Ethyl 4-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the functional groups present in ethyl 4-nitrobenzoate (B1230335) using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the characteristic infrared absorption frequencies, presents a detailed experimental protocol for spectral acquisition, and illustrates key concepts through diagrams.

Core Concepts of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation at different frequencies, an FT-IR spectrum is generated, which serves as a unique "molecular fingerprint." This technique is invaluable in chemical synthesis, quality control, and various research applications for confirming the identity and purity of a compound.

Functional Group Analysis of Ethyl 4-Nitrobenzoate

This compound (C₉H₉NO₄) is an organic compound containing several key functional groups that give rise to characteristic absorption bands in its FT-IR spectrum. The primary functional groups are an ester, a nitro group, and an aromatic ring.

The FT-IR spectrum of this compound is characterized by several strong absorption peaks. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which appears in the region of 1712-1725 cm⁻¹. One study identifies this peak specifically at 1712.26 cm⁻¹[1]. The conjugation of the carbonyl group with the aromatic ring can slightly shift this absorption to a lower wavenumber.

The nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹. The aromatic ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester group are expected in the 1100-1300 cm⁻¹ range.

Data Presentation: Characteristic FT-IR Absorption Bands for this compound

The following table summarizes the expected and observed FT-IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | ~3100 |

| Alkyl (Ethyl) | C-H Stretch | 2850 - 2960 | ~2980 |

| Ester | C=O Stretch | 1715 - 1735 | 1712.26[1] |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 | ~1520 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | ~1600, ~1470 |

| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 | ~1350 |

| Ester | C-O Stretch | 1100 - 1300 | ~1280, ~1110 |

Note: Observed values are approximate and can vary slightly based on the sample preparation and instrument.

Experimental Protocol: FT-IR Analysis of this compound

This section outlines a general procedure for obtaining an FT-IR spectrum of this compound, which is a solid at room temperature.

Objective: To acquire a high-quality FT-IR spectrum of solid this compound for functional group identification.

Materials and Equipment:

-

FT-IR Spectrometer (e.g., Nicolet™ iS50 FTIR Spectrometer)[1]

-

Attenuated Total Reflectance (ATR) accessory or KBr press

-

This compound sample

-

Spatula

-

Ethanol or other suitable solvent for cleaning

-

Lens paper

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the sample compartment is clean and free of any residues.

-

-

Background Spectrum Acquisition:

-

With the empty and clean ATR crystal (or an empty KBr pellet holder), close the sample compartment.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the instrument's optics.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Spectrum Acquisition:

-

Close the sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the peak positions with known correlation tables to identify the functional groups present.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample residue from the ATR crystal using a soft brush or spatula.

-

Clean the crystal surface with a suitable solvent (e.g., ethanol) on a soft, non-abrasive wipe.

-

Allow the crystal to dry completely before the next measurement.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of the FT-IR analysis and the correlation between the molecular structure of this compound and its FT-IR spectrum.

Caption: Workflow for FT-IR Analysis of this compound.

References

Mass Spectrometry Fragmentation Pattern of Ethyl 4-Nitrobenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 4-nitrobenzoate (B1230335). The information presented is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and structural elucidation.

Core Fragmentation Pathways

Ethyl 4-nitrobenzoate (C₉H₉NO₄, molecular weight: 195.17 g/mol ) undergoes predictable fragmentation upon electron ionization.[1][2][3][4] The fragmentation is primarily dictated by the presence of the ethyl ester and the nitroaromatic functionalities. The molecular ion ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 195.

The primary fragmentation pathways include:

-

Loss of the Ethoxy Radical: A prominent fragmentation route involves the cleavage of the ester bond, leading to the loss of an ethoxy radical (•OC₂H₅), resulting in the formation of the stable 4-nitrobenzoyl cation at m/z 150. This is often a base peak or a very abundant ion in the spectrum of ethyl esters.[5]

-

Loss of an Ethylene (B1197577) Molecule: Through a McLafferty-type rearrangement, a neutral ethylene molecule (C₂H₄) can be eliminated from the molecular ion, leading to the formation of the 4-nitrobenzoic acid radical cation at m/z 167.

-

Nitro Group Fragmentation: The nitro group can undergo fragmentation in several ways. A characteristic loss of a nitro radical (•NO₂) from the molecular ion results in a fragment at m/z 149. Alternatively, the loss of a nitric oxide radical (•NO) can lead to a fragment at m/z 165.[6]

-

Secondary Fragmentation: The 4-nitrobenzoyl cation (m/z 150) can further fragment by losing the nitro group as either •NO₂ to yield the benzoyl cation at m/z 104, or as •NO to form a fragment at m/z 120. The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z 77, which can then lose a hydrogen atom to form the benzyne (B1209423) cation at m/z 76.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, their corresponding m/z values, and their proposed structures.

| m/z | Proposed Fragment Ion | Formula |

| 195 | Molecular Ion | [C₉H₉NO₄]⁺• |

| 167 | [M - C₂H₄]⁺• | [C₇H₅NO₄]⁺• |

| 150 | [M - •OC₂H₅]⁺ | [C₇H₄NO₃]⁺ |

| 149 | [M - •NO₂]⁺ | [C₉H₉O₂]⁺ |

| 120 | [M - •OC₂H₅ - NO]⁺ | [C₇H₄O₂]⁺ |

| 104 | [M - •OC₂H₅ - NO₂]⁺ | [C₇H₄O]⁺ |

| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• |

| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• |

Experimental Protocols

The following provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[1][3][6][7]

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to avoid column and detector saturation.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[7]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

References

- 1. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]

- 4. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

Chemical reactivity of the nitro group in ethyl 4-nitrobenzoate

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in Ethyl 4-Nitrobenzoate (B1230335)

Introduction

Ethyl 4-nitrobenzoate is a key intermediate in organic synthesis, valued for the versatile reactivity imparted by its constituent functional groups: an ethyl ester and a nitro group attached to an aromatic ring.[1] The nitro group, in particular, profoundly influences the molecule's chemical behavior. As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution.[2][3] However, the most synthetically valuable transformation of the nitro group in this context is its reduction to an amino group, a critical step in the synthesis of pharmaceuticals like Benzocaine (ethyl 4-aminobenzoate).[4][5] This guide provides a detailed exploration of the chemical reactivity of the nitro group in this compound, focusing on its reduction and its influence on aromatic substitution reactions.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is the most frequently employed reaction involving this functionality in this compound. This transformation is the cornerstone for the synthesis of Benzocaine, a widely used local anesthetic.[4][6] The conversion can be achieved through various methods, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product.[7][8]

References

- 1. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 5. scirp.org [scirp.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Influence of Aromatic Ring Substituents on the Electronic Properties of Ethyl 4-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic effects of substituents on the ethyl 4-nitrobenzoate (B1230335) ring. By examining the interplay of inductive and resonance effects, we can quantitatively predict and understand how modifications to the aromatic system influence the reactivity and spectroscopic properties of this important chemical scaffold. This understanding is crucial for applications in medicinal chemistry, materials science, and physical organic chemistry, where fine-tuning electronic properties is paramount for designing molecules with specific functions.

Quantitative Analysis of Substituent Effects: Hammett and Taft Parameters

The electronic influence of substituents on the reactivity of the ethyl 4-nitrobenzoate system can be quantified using linear free-energy relationships (LFERs), most notably the Hammett and Taft equations.[1][2][3] The Hammett equation, in particular, provides a framework for correlating the reaction rates and equilibrium constants of meta- and para-substituted benzene (B151609) derivatives.[4][5]

The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant of the substituted reaction.

-

k₀ is the rate constant of the unsubstituted reaction.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[5]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.[5] The alkaline hydrolysis of ethyl benzoates, a well-studied reaction, has a ρ value of approximately +2.5, indicating that the transition state is stabilized by electron-withdrawing substituents.[6]

The Taft equation further dissects the substituent effects into polar (inductive and field) and steric components, which is particularly useful for analyzing reactions at aliphatic centers or those influenced by ortho-substituents.[3][7]

The following tables summarize the Hammett (σ) and Taft (σ*, Eₛ) constants for a range of common substituents.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -I | +0.35 | +0.18 | Electron-Withdrawing |

| -COOCH₃ | +0.37 | +0.45 | Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |

Data compiled from various sources.[5][8]

Table 2: Taft Polar (σ*) and Steric (Eₛ) Substituent Constants

| Substituent | σ* | Eₛ |

| -H | +0.49 | +1.24 |

| -CH₃ | 0.00 | 0.00 |

| -C₂H₅ | -0.10 | -0.07 |

| -n-C₃H₇ | -0.12 | -0.36 |

| -i-C₃H₇ | -0.19 | -0.47 |

| -t-C₄H₉ | -0.30 | -1.54 |

| -CH₂Cl | +1.05 | -0.24 |

| -C₆H₅ | +0.60 | -0.38 |

Data compiled from various sources.[7][9]

Experimental Protocols

Synthesis of Substituted Ethyl 4-Nitrobenzoates

General Procedure for Fischer Esterification:

This protocol describes the synthesis of this compound and can be adapted for other substituted benzoic acids.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 4-nitrobenzoic acid (1.0 eq.) in absolute ethanol (B145695) (5-10 eq.).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization or column chromatography.

Kinetic Measurement of Alkaline Hydrolysis

Procedure for Determining Reaction Rates:

The rate of alkaline hydrolysis of substituted ethyl 4-nitrobenzoates can be determined by monitoring the disappearance of the ester or the appearance of the corresponding carboxylate over time.[2][12]

-

Solution Preparation: Prepare standard solutions of the substituted this compound in a suitable solvent (e.g., 85% ethanol-water) and a standard solution of sodium hydroxide (B78521).

-

Reaction Initiation: In a thermostated reaction vessel, mix the ester solution with the sodium hydroxide solution to initiate the hydrolysis reaction.

-

Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding excess standard acid).

-

Analysis: Determine the concentration of the remaining ester or the formed carboxylate using a suitable analytical technique, such as titration or UV-Vis spectrophotometry. For nitro-substituted compounds, the formation of the nitrophenoxide ion can be conveniently monitored colorimetrically.[13][14]

-

Data Analysis: Plot the appropriate concentration versus time data to determine the rate constant (k) for the reaction.

Spectroscopic Correlation with Electronic Effects

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of the this compound ring.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the aromatic protons and carbons are sensitive to the electron density of the ring. Electron-withdrawing groups deshield the nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[15][16] A linear correlation often exists between the chemical shifts of the para-carbon and the Hammett σₚ constants.[16]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃) for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H (aromatic) | ~8.2 (d, 2H), ~7.5 (d, 2H) |

| ¹H (ethyl -CH₂) | ~4.4 (q, 2H) |

| ¹H (ethyl -CH₃) | ~1.4 (t, 3H) |

| ¹³C (C=O) | ~165 |

| ¹³C (aromatic C-NO₂) | ~150 |

| ¹³C (aromatic C-COOEt) | ~135 |

| ¹³C (aromatic CH) | ~130, ~123 |

| ¹³C (ethyl -CH₂) | ~62 |

| ¹³C (ethyl -CH₃) | ~14 |

Approximate values based on literature data.[17][18]

Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl group (C=O) in the ester functionality is a sensitive probe of the electronic effects of the ring substituents. Electron-withdrawing groups increase the double bond character of the C=O bond, leading to a higher stretching frequency (wavenumber). Conversely, electron-donating groups decrease the C=O stretching frequency.[19][20] For ethyl benzoate (B1203000), the C=O stretch is typically observed around 1720 cm⁻¹.[21][22]

Table 4: Expected Trend in Carbonyl Stretching Frequency (ν_C=O) with Substituents

| Substituent Type | Effect on ν_C=O |

| Electron-Donating (-OCH₃, -NH₂) | Decrease (shift to lower wavenumber) |

| Electron-Withdrawing (-CN, -NO₂) | Increase (shift to higher wavenumber) |

Visualizing Electronic Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: The Hammett Equation relates substituent effects (σ) to reaction sensitivity (ρ).

Caption: Inductive and resonance effects of substituents on an aromatic ring.

Caption: Workflow for the synthesis of substituted ethyl 4-nitrobenzoates.

Caption: Experimental workflow for determining the rate of alkaline hydrolysis.

Conclusion

The electronic effects of substituents on the this compound ring are a cornerstone of physical organic chemistry with profound implications for rational molecular design. By leveraging the quantitative frameworks of the Hammett and Taft equations and corroborating these with spectroscopic data, researchers can predict and modulate the reactivity and properties of this versatile scaffold. The experimental protocols outlined in this guide provide a practical basis for further investigation into these fundamental structure-activity relationships. This knowledge is indispensable for professionals in drug development and materials science who seek to design molecules with precisely tailored electronic characteristics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Linear Free Energy Relationships The Hammett Equation | Study notes Organic Chemistry | Docsity [docsity.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Taft equation - Wikipedia [en.wikipedia.org]

- 8. moodle2.units.it [moodle2.units.it]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis routes of Ethyl benzoate [benchchem.com]

- 11. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. datapdf.com [datapdf.com]

- 15. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]

- 16. asianpubs.org [asianpubs.org]

- 17. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. homework.study.com [homework.study.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. chem.libretexts.org [chem.libretexts.org]

The Rising Potential of Ethyl 4-Nitrobenzoate Derivatives in Biological Applications: A Technical Overview

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the multifaceted biological activities of ethyl 4-nitrobenzoate (B1230335) derivatives. This document delves into their antimicrobial, anti-inflammatory, and enzyme inhibitory potential, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Ethyl 4-nitrobenzoate and its derivatives are emerging as a versatile class of compounds with significant potential in medicinal chemistry. The presence of the nitro group, an electron-withdrawing moiety, on the benzene (B151609) ring profoundly influences the molecule's electronic properties, making it a valuable scaffold for the development of novel therapeutic agents.[1] This guide provides an in-depth analysis of the current research, focusing on the quantitative biological activity data, the methodologies used to ascertain these activities, and the potential mechanisms of action.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified across various studies, particularly demonstrating notable antimicrobial properties. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a range of these compounds against different microbial strains.

Table 1: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives

| Compound ID | Alkyl Chain (R) | C. albicans (ATCC-90028) MIC (µM) | C. glabrata (90030) MIC (µM) | C. krusei (34125) MIC (µM) | C. guilliermondii (207) MIC (µM) |

| 1 | Methyl | >500 | >500 | >500 | 39 |

| 2 | Ethyl | >500 | >500 | >500 | 125 |

| 3 | Propyl | >500 | >500 | >500 | 62 |

| 4 | Isopropyl | >500 | >500 | >500 | 125 |

| 5 | Butyl | >500 | >500 | >500 | 62 |

| 6 | Pentyl | >500 | >500 | >500 | 31 |

| 7 | Isopentyl | >500 | >500 | >500 | 62 |

| 8 | Hexyl | >500 | >500 | >500 | 62 |

| 9 | Heptyl | >500 | >500 | >500 | 62 |

| 10 | Octyl | >500 | >500 | >500 | 62 |

| 11 | Benzyl | >500 | >500 | >500 | 250 |

Source: Adapted from in silico and biological evaluation of 3-methyl-4-nitrobenzoate derivatives as antifungal drug candidates.[2]

Table 2: Anti-mycobacterial Activity of Nitrobenzoate and Nitrothiobenzoate Esters

| Compound ID | Aromatic Substitution | Ester/Thioester Group (R) | MIC (µg/mL) | MBC (µg/mL) |

| 31 | 4-nitro | Ethyl ester | 16 | 32 |

| 32 | 4-nitro | Propyl ester | 16 | 32 |

| 33 | 4-nitro | Isopropyl ester | 16 | 64 |

| 34 | 4-nitro | Butyl ester | 8 | 16 |

| 35 | 4-nitro | Cyclopentyl ester | 16 | 32 |

| 48 | 3,5-dinitro | Ethyl ester | 4 | 8 |

| 49 | 3,5-dinitro | Propyl ester | 4 | 8 |

| 50 | 3,5-dinitro | Isopropyl ester | 4 | 8 |

| 51 | 3,5-dinitro | Butyl ester | 2 | 4 |

| 52 | 3,5-dinitro | Cyclopentyl ester | 2 | 4 |

| 65 | 4-nitro | Ethyl thioester | 64 | 128 |

| 66 | 4-nitro | Propyl thioester | 32 | 64 |

| 78 | 3,5-dinitro | Ethyl thioester | 8 | 16 |

| 79 | 3,5-dinitro | Propyl thioester | 4 | 8 |

Source: Adapted from a study on nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit COX enzymes.

-

Enzyme and Compound Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared in a reaction buffer. The test compounds are dissolved in a suitable solvent and diluted to various concentrations.

-

Reaction Initiation: The enzyme, buffer, heme, and test inhibitor are incubated together. The reaction is initiated by adding arachidonic acid.

-

Prostaglandin Quantification: The enzymatic reaction produces prostaglandins (B1171923) (e.g., PGE2), which are then quantified using an Enzyme Immunoassay (EIA).

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

-

Reagent Preparation: A reaction mixture is prepared containing a buffer (e.g., sodium phosphate (B84403) buffer, pH 8.0), the test compound at various concentrations, and the AChE enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI), and the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from the concentration-inhibition curve.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway potentially modulated by nitroaromatic compounds and a typical experimental workflow.

Proposed Signaling Pathway: NF-κB Inhibition

Nitroaromatic compounds, such as nitro-fatty acids, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8] This pathway is a plausible target for this compound derivatives.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

Caption: Workflow for antimicrobial activity screening.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ciencia.ucp.pt [ciencia.ucp.pt]

- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of Ethyl 4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of ethyl 4-nitrobenzoate (B1230335). The information contained herein is essential for professionals in research and development, particularly in the fields of energetic materials, chemical synthesis, and drug development, where a thorough understanding of a compound's energetic characteristics is crucial for process safety, stability analysis, and computational modeling.

Physicochemical and Thermochemical Properties

Ethyl 4-nitrobenzoate is a crystalline solid at room temperature.[1] Its fundamental physicochemical and thermochemical characteristics are summarized below. While extensive experimental data for many substituted benzoates are available, specific, experimentally determined thermochemical values for this compound are not prominently reported in the readily accessible literature. The tables below present a combination of known physical properties and key thermochemical parameters that are typically determined for such compounds.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| CAS Number | 99-77-4 | [2][3] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 55-59 °C | [5][6] |

| Solubility | Sparingly soluble in water; Soluble in alcohol, ether, and chloroform. | [4] |

Table 2: Key Experimental Thermochemical Properties of Aromatic Nitro Compounds

| Thermochemical Property (at T = 298.15 K) | Symbol | Typical Units | Description |

| Standard Molar Enthalpy of Combustion | ΔcH°m(cr) | kJ·mol⁻¹ | The heat released upon complete combustion of the substance in its crystalline state under standard conditions. |

| Standard Molar Enthalpy of Formation (crystalline) | ΔfH°m(cr) | kJ·mol⁻¹ | The enthalpy change when one mole of the compound in its crystalline state is formed from its constituent elements in their standard states. |

| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | kJ·mol⁻¹ | The enthalpy change required to sublime one mole of the solid compound into a gas under standard conditions. |

| Standard Molar Enthalpy of Formation (gaseous) | ΔfH°m(g) | kJ·mol⁻¹ | The enthalpy change when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states. It is derived from the crystalline enthalpy of formation and the enthalpy of sublimation. |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of aromatic nitro compounds relies on precise and specialized calorimetric techniques. The following protocols are standard methodologies employed in such studies, similar to those used for related nitrobenzoate esters.[1][7]

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion and Formation)

This technique is used to measure the standard molar energy of combustion (ΔcU°m), from which the standard molar enthalpy of combustion (ΔcH°m) and subsequently the standard molar enthalpy of formation (ΔfH°m) in the crystalline state are derived.

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is meticulously measured to calculate the energy of combustion.

Detailed Methodology:

-

Sample Preparation: A sample of this compound (typically in pellet form) is weighed to a precision of 0.01 mg and placed in a silica (B1680970) or platinum crucible. A cotton thread fuse, with a known mass and energy of combustion, is positioned in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the combustion bomb. A small, known amount of distilled water (typically 1.0 cm³) is added to the bomb to ensure saturation of the final atmosphere, allowing for the correction of nitric acid formation. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3.04 MPa.

-

Calorimetric Measurement: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium. The sample is ignited by passing an electric current through the fuse. The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

-

Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard reference material, such as benzoic acid, under identical conditions.

-

Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter, to calculate the gross energy of combustion. Corrections are applied for the ignition energy and the formation of nitric acid from the nitrogen present in the sample and atmosphere. The standard specific energy of combustion (Δcu°) is then calculated. This value is used to derive the standard molar energy of combustion and subsequently the standard molar enthalpy of formation of the crystalline compound.

Calvet Microcalorimetry (for Enthalpy of Sublimation)

This technique is used to measure the standard molar enthalpy of sublimation (ΔgcrH°m), which is the energy required for the phase transition from solid to gas.

Principle: A Calvet microcalorimeter directly measures the heat flow associated with the sublimation of a small sample under high vacuum at a constant temperature.

Detailed Methodology:

-

Sample Preparation: A few milligrams of the crystalline sample are placed in a Knudsen effusion cell, which is then introduced into the microcalorimeter.

-

Measurement: The sample is maintained at a constant temperature (e.g., 298.15 K) under a high vacuum. The heat absorbed by the sample during sublimation is detected by a highly sensitive thermopile surrounding the sample cell. The resulting heat flow is recorded as a function of time.

-

Calibration: The instrument is calibrated by the Joule effect, where a known amount of electrical energy is dissipated through a resistor placed inside the cell, mimicking the thermal effect of the experiment.

-

Data Analysis: The area under the heat flow curve is integrated to determine the total heat absorbed during the complete sublimation of the sample. The standard molar enthalpy of sublimation is then calculated by dividing this heat by the number of moles of the sublimated sample.

Alternatively, vapor pressures at different temperatures can be measured using the Knudsen effusion method combined with a quartz crystal microbalance, and the enthalpy of sublimation can be derived from the Clausius-Clapeyron equation.

Workflow for Thermochemical Characterization

The logical progression for the complete thermochemical characterization of a compound like this compound involves a series of interconnected experimental and computational steps.

References

- 1. researchgate.net [researchgate.net]

- 2. chemeo.com [chemeo.com]

- 3. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Environmental Degradation of Ethyl 4-Nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-nitrobenzoate (B1230335), an ester of 4-nitrobenzoic acid and ethanol, is a compound with applications in chemical synthesis. Its presence in the environment, arising from industrial activities, necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of ethyl 4-nitrobenzoate, detailing the transformation processes, intermediate products, and influencing environmental factors. The guide includes detailed experimental protocols for studying these degradation pathways and presents quantitative data to facilitate comparative analysis. Visual diagrams of degradation pathways and experimental workflows are provided to enhance understanding.

Introduction